molecular formula C26H22ClNO5 B4654347 (4E)-2-(4-chlorophenyl)-4-[[2-[2-(2-methoxyphenoxy)ethoxy]-5-methylphenyl]methylidene]-1,3-oxazol-5-one

(4E)-2-(4-chlorophenyl)-4-[[2-[2-(2-methoxyphenoxy)ethoxy]-5-methylphenyl]methylidene]-1,3-oxazol-5-one

Cat. No.: B4654347
M. Wt: 463.9 g/mol
InChI Key: VAOTUGZCNWJBKC-LTGZKZEYSA-N
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Description

(4E)-2-(4-chlorophenyl)-4-[[2-[2-(2-methoxyphenoxy)ethoxy]-5-methylphenyl]methylidene]-1,3-oxazol-5-one is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a chlorophenyl group, and a methoxyphenoxyethoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(4-chlorophenyl)-4-[[2-[2-(2-methoxyphenoxy)ethoxy]-5-methylphenyl]methylidene]-1,3-oxazol-5-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the chlorophenyl and methoxyphenoxyethoxy groups through a series of substitution and condensation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(4-chlorophenyl)-4-[[2-[2-(2-methoxyphenoxy)ethoxy]-5-methylphenyl]methylidene]-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4E)-2-(4-chlorophenyl)-4-[[2-[2-(2-methoxyphenoxy)ethoxy]-5-methylphenyl]methylidene]-1,3-oxazol-5-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (4E)-2-(4-chlorophenyl)-4-[[2-[2-(2-methoxyphenoxy)ethoxy]-5-methylphenyl]methylidene]-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    Tramadol: A centrally acting synthetic opioid with a different mechanism of action.

Uniqueness

(4E)-2-(4-chlorophenyl)-4-[[2-[2-(2-methoxyphenoxy)ethoxy]-5-methylphenyl]methylidene]-1,3-oxazol-5-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

(4E)-2-(4-chlorophenyl)-4-[[2-[2-(2-methoxyphenoxy)ethoxy]-5-methylphenyl]methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClNO5/c1-17-7-12-22(31-13-14-32-24-6-4-3-5-23(24)30-2)19(15-17)16-21-26(29)33-25(28-21)18-8-10-20(27)11-9-18/h3-12,15-16H,13-14H2,1-2H3/b21-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOTUGZCNWJBKC-LTGZKZEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOC2=CC=CC=C2OC)C=C3C(=O)OC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OCCOC2=CC=CC=C2OC)/C=C/3\C(=O)OC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-2-(4-chlorophenyl)-4-[[2-[2-(2-methoxyphenoxy)ethoxy]-5-methylphenyl]methylidene]-1,3-oxazol-5-one
Reactant of Route 2
Reactant of Route 2
(4E)-2-(4-chlorophenyl)-4-[[2-[2-(2-methoxyphenoxy)ethoxy]-5-methylphenyl]methylidene]-1,3-oxazol-5-one
Reactant of Route 3
Reactant of Route 3
(4E)-2-(4-chlorophenyl)-4-[[2-[2-(2-methoxyphenoxy)ethoxy]-5-methylphenyl]methylidene]-1,3-oxazol-5-one
Reactant of Route 4
Reactant of Route 4
(4E)-2-(4-chlorophenyl)-4-[[2-[2-(2-methoxyphenoxy)ethoxy]-5-methylphenyl]methylidene]-1,3-oxazol-5-one
Reactant of Route 5
(4E)-2-(4-chlorophenyl)-4-[[2-[2-(2-methoxyphenoxy)ethoxy]-5-methylphenyl]methylidene]-1,3-oxazol-5-one
Reactant of Route 6
(4E)-2-(4-chlorophenyl)-4-[[2-[2-(2-methoxyphenoxy)ethoxy]-5-methylphenyl]methylidene]-1,3-oxazol-5-one

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